1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine
Overview
Description
1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is an organic compound with the molecular formula C12H17N3O2. It is a derivative of piperazine, a heterocyclic compound commonly used in the pharmaceutical industry. This compound is characterized by the presence of a nitrophenyl group attached to the piperazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine typically involves the reaction of 2-methyl-4-nitroaniline with 1-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are essential to achieve high yields and purity of the final product. Post-reaction purification steps, including crystallization and recrystallization, are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed:
Reduction: 1-Methyl-4-(2-methyl-4-aminophenyl)piperazine.
Substitution: Various substituted piperazine derivatives.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target protein. Additionally, the piperazine ring can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
- 1-Methyl-4-(4-nitrophenyl)piperazine
- 1-Methyl-4-(2-nitrophenyl)piperazine
- 1-Methyl-4-(4-chlorophenyl)piperazine
Comparison: 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry .
Properties
IUPAC Name |
1-methyl-4-(2-methyl-4-nitrophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-10-9-11(15(16)17)3-4-12(10)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUNJNHSMBYVAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593788 | |
Record name | 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681004-49-9 | |
Record name | 1-Methyl-4-(2-methyl-4-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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